REACTION_CXSMILES
|
[CH2:1]([O:4][C:5](=[O:17])[C:6](=[N+]=[N-])[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[CH:8]=1)[CH:2]=[CH2:3]>ClCCl.CCCCCCCC(O)=O.CCCCCCCC(O)=O.CCCCCCCC(O)=O.CCCCCCCC(O)=O.[Rh].[Rh]>[F:14][C:9]1[CH:8]=[C:7]([C:6]23[CH2:3][CH:2]2[CH2:1][O:4][C:5]3=[O:17])[CH:12]=[CH:11][C:10]=1[F:13] |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(C(C1=CC(=C(C=C1)F)F)=[N+]=[N-])=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
diazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
rhodium (II) octanoate dimer
|
Quantity
|
1.17 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added slowly during 36 h via a syringe pump (alternatively it
|
Duration
|
36 h
|
Type
|
ADDITION
|
Details
|
is added dropwise via an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for another 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
crystallised by addition of cyclohexane (200 mL)
|
Type
|
CUSTOM
|
Details
|
Further 15 g was isolated from the motherliq
|
Type
|
CUSTOM
|
Details
|
evaporation and crystallisation
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)C12C(OCC2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |